(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide (2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide Dextrobupivacaine is the (R)-(+)-enantiomer of bupivacaine. It is a conjugate base of a dextrobupivacaine(1+). It is an enantiomer of a levobupivacaine.
Brand Name: Vulcanchem
CAS No.: 27262-45-9
VCID: VC21335316
InChI: InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
SMILES: CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Molecular Formula: C18H29N2OCl
Molecular Weight: 288.4 g/mol

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

CAS No.: 27262-45-9

Cat. No.: VC21335316

Molecular Formula: C18H29N2OCl

Molecular Weight: 288.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide - 27262-45-9

CAS No. 27262-45-9
Molecular Formula C18H29N2OCl
Molecular Weight 288.4 g/mol
IUPAC Name (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Standard InChI InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
Standard InChI Key LEBVLXFERQHONN-MRXNPFEDSA-N
Isomeric SMILES CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C
SMILES CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Canonical SMILES CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Chemical Identity and Properties

(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide is a piperidinecarboxamide formed by the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . It is structurally related to bupivacaine but exists specifically as the pure S(−)-enantiomer, which contributes to its improved safety profile.

Chemical Classification and Nomenclature

The compound belongs to the class of piperidinecarboxamides and is known by several synonyms in clinical and research settings:

Systematic NameCommon NamesOther Identifiers
(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamideLevobupivacaine, BumecainPure S(−)-enantiomer of bupivacaine

Structural and Physical Properties

The molecular structure features a piperidine ring with specific substitution patterns that contribute to its pharmacological activity.

PropertyValue
Molecular FormulaC₁₈H₂₈N₂O
Molecular Weight288.43 g/mol
CAS Registry Number27262-45-9
InChiKeyLEBVLXFERQHONN-MRXNPFEDSA-N
SMILES NotationCCCCN1CCCC[C@@H]1C(=O)Nc2c(C)cccc2C

The compound's stereochemistry is crucial to its pharmacological profile, with the (2R) configuration (corresponding to the S(−)-enantiomer in the older naming convention) being responsible for its improved safety compared to the racemic mixture .

Stereochemistry and Pharmacological Significance

Stereoisomerism

The compound exhibits stereoisomerism due to the presence of an asymmetric carbon atom that acts as a chiral center . This stereochemistry is fundamental to understanding the differences in pharmacological activity between levobupivacaine and dextrobupivacaine (the R(+)-isomer).

Enantiomeric Differentiation

Research has demonstrated that the levorotatory S(−) isomer possesses a safer pharmacological profile with significantly reduced cardiac and neurotoxic effects compared to the R(+) isomer . This differential toxicity has been attributed to the faster protein binding rate of levobupivacaine .

Mechanism of Action

Primary Mechanism

(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide exerts its anesthetic effects through reversible blockade of neuronal sodium channels . The compound binds to the intracellular portion of sodium channels, preventing sodium influx into nerve cells and thereby inhibiting depolarization .

Selective Neural Blockade

The compound demonstrates selectivity in its neural blocking action:

  • Myelinated nerves are blocked more readily than unmyelinated nerves, with the drug acting at the nodes of Ranvier .

  • Smaller nerve fibers are affected more easily than larger ones .

  • The progression of anesthesia correlates with the diameter, myelination, and conduction velocity of the affected nerve fibers .

This selective action contributes to the compound's efficacy in regional anesthesia, allowing for sensory block while potentially preserving some motor function depending on concentration and administration technique.

Pharmacokinetics

Absorption and Distribution

Following administration, the pharmacokinetic profile of (2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide is dose and route-dependent, with tissue vascularity influencing absorption rates .

ParameterValue
Volume of Distribution66.91 ± 18.23 L (after IV administration of 40 mg)
pKa8.1
Half-life3.3 hours
Clearance Rate39.06 ± 13.29 L/h (after IV administration of 40 mg)

Epidural Administration Characteristics

Epidural administration of the compound shows biphasic absorption:

  • Initial rapid absorption of a small drug quantity into circulation

  • Followed by slower absorption of the remainder

Peak blood levels are reached approximately 30 minutes after epidural administration, with doses up to 150 mg resulting in mean Cmax levels up to 1.2 μg/mL .

Age-Related Pharmacokinetic Variations

The compound's epidural absorption is significantly affected by age:

  • The fraction absorbed decreases in older patients (>70 years) compared to younger adults (18-44 years)

  • The fast absorption phase is shorter in elderly patients

  • Older patients experience a higher spread of analgesia by approximately 3 dermatomes

These age-related variations necessitate dose adjustments for elderly patients based on their physical status to prevent potential adverse effects .

Protein Binding Properties

Plasma Protein Interaction

(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide demonstrates extensive plasma protein binding:

  • Alpha1-glycoprotein serves as the main binding site

  • 97% of the compound is protein-bound, which is higher than racemic bupivacaine (95%)

  • Less than 3% of the drug circulates freely in plasma

The higher protein binding contributes to the compound's improved safety profile, as the free proportion is what can act on other tissues and potentially cause unwanted side effects and toxic manifestations .

Clinical Implications of Protein Binding

The high protein binding has important clinical implications:

  • Reduced free drug concentration correlates with reduced toxicity

  • Special consideration is required in newborns and protein-deficient states (malnutrition, nephrotic syndrome) where free drug concentrations may be higher

Clinical Applications in Regional Anesthesia

Comparative Efficacy

Clinical evidence indicates that (2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide produces comparable surgical sensory block to bupivacaine . Studies have demonstrated similar:

  • Onset of sensory blockade

  • Duration of analgesia

  • Quality of surgical anesthesia

  • Labor analgesia with comparable maternal and fetal outcomes

Administration Techniques

The compound is well-tolerated in various regional anesthesia techniques:

  • Bolus administration

  • Continuous post-operative infusion

These versatile administration options make it suitable for a wide range of surgical procedures and pain management scenarios.

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